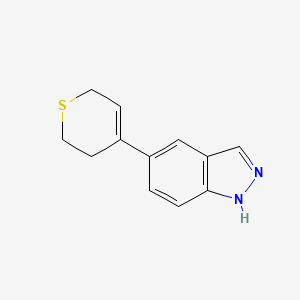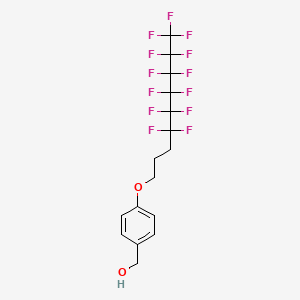
Arecaidine-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arecaidine-d5 is a stable isotope-labeled derivative of arecaidine, a naturally occurring alkaloid found in the areca nut. This compound is often used in scientific research due to its structural similarity to arecaidine, allowing for the study of metabolic pathways and biological interactions without the interference of naturally occurring isotopes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Arecaidine-d5 can be synthesized through a series of chemical reactions starting from commercially available precursors. The process typically involves the introduction of deuterium atoms at specific positions on the arecaidine molecule. This is achieved through reactions such as hydrogen-deuterium exchange or the use of deuterated reagents.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. This requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The process also involves purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: Arecaidine-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or iodomethane (CH3I).
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of this compound-quinone.
Reduction: Reduction reactions can produce this compound-alcohol.
Substitution: Substitution reactions can result in the formation of various substituted this compound derivatives.
Scientific Research Applications
Arecaidine-d5 is widely used in scientific research due to its stable isotope labeling, which allows for accurate tracking and quantification in biological systems. Its applications include:
Chemistry: Used as a tracer in chemical synthesis and mechanistic studies.
Biology: Employed in metabolic studies to understand the fate of arecaidine in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of arecaidine and its derivatives.
Industry: Applied in the development of analytical methods for detecting arecaidine in various products.
Mechanism of Action
The mechanism by which Arecaidine-d5 exerts its effects involves its interaction with specific molecular targets and pathways. Arecaidine and its derivatives are known to interact with acetylcholine receptors, influencing neurotransmission. The exact mechanism of action of this compound may vary depending on the biological system and the specific receptors involved.
Comparison with Similar Compounds
Arecoline
Guvacoline
Guvacine
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
CAS No. |
131448-17-4 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
160.22 g/mol |
IUPAC Name |
methyl 2,6-dideuterio-1-(trideuteriomethyl)-3,6-dihydro-2H-pyridine-5-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-9-5-3-4-7(6-9)8(10)11-2/h4H,3,5-6H2,1-2H3/i1D3,5D,6D |
InChI Key |
HJJPJSXJAXAIPN-GGCIUVQJSA-N |
SMILES |
CN1CCC=C(C1)C(=O)O |
Isomeric SMILES |
[2H]C1CC=C(C(N1C([2H])([2H])[2H])[2H])C(=O)OC |
Canonical SMILES |
CN1CCC=C(C1)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Benzo[1,3]dioxol-5-YL-isoxazole-5-carbaldehyde](/img/structure/B1502146.png)
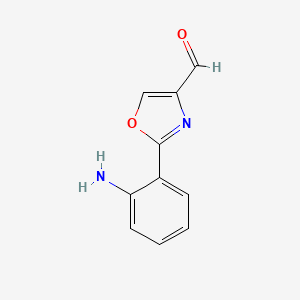





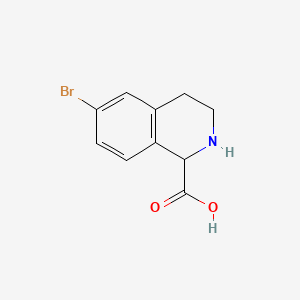
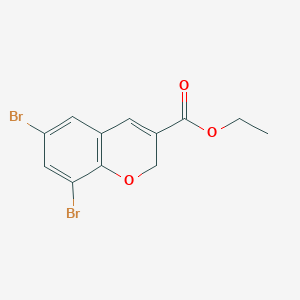
![Benzofuran-2-YL-[4-(4-fluoro-phenyl)-piperazin-1-YL]-acetic acid](/img/structure/B1502165.png)

